molecular formula C14H17FN4O B3825007 7-fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4(3H)-one

7-fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4(3H)-one

Cat. No. B3825007
M. Wt: 276.31 g/mol
InChI Key: CISMZJXYVMTEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4(3H)-one is a chemical compound that is widely used in scientific research. It is a quinazolinone derivative that has been found to have a range of potential applications in various fields of study. In

Mechanism of Action

The mechanism of action of 7-fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4(3H)-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and the regulation of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4(3H)-one are complex and varied. It has been found to have cytotoxic effects on various cancer cell lines, leading to cell death and apoptosis. It has also been found to have neuroprotective effects, protecting neurons from damage and death. Additionally, it has been shown to have anti-inflammatory effects, reducing inflammation in various tissues and organs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4(3H)-one in lab experiments is its wide range of potential applications. It has been shown to have activity against various cancer cell lines and to have neuroprotective and anti-inflammatory effects, making it a valuable tool for researchers in these fields. However, one of the limitations of using this compound is its complex mechanism of action, which is not fully understood. This can make it difficult to interpret the results of experiments and to design new experiments to further investigate its effects.

Future Directions

There are many potential future directions for research on 7-fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4(3H)-one. One area of focus could be on its potential use in cancer chemotherapy, particularly in combination with other drugs or therapies. Another area of focus could be on its potential use in the treatment of Alzheimer's disease, either alone or in combination with other neuroprotective agents. Additionally, further research could be done to better understand its mechanism of action and to develop new and more effective synthesis methods for this compound.

Scientific Research Applications

7-fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4(3H)-one has been found to have a range of potential applications in scientific research. It has been shown to have activity against various cancer cell lines, making it a potential candidate for cancer chemotherapy. It has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects and to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.

properties

IUPAC Name

7-fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O/c15-11-1-2-12-13(9-11)17-10-19(14(12)20)8-7-18-5-3-16-4-6-18/h1-2,9-10,16H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISMZJXYVMTEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C=NC3=C(C2=O)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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